molecular formula C7H3BrClN B036108 4-Bromo-3-chlorobenzonitrile CAS No. 57418-97-0

4-Bromo-3-chlorobenzonitrile

Cat. No.: B036108
CAS No.: 57418-97-0
M. Wt: 216.46 g/mol
InChI Key: YWTKUWXYQQZSIL-UHFFFAOYSA-N
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Description

4-Bromo-3-chlorobenzonitrile is an organic compound with the molecular formula C7H3BrClN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and chlorine atoms at the 4 and 3 positions, respectively. This compound is known for its applications in various chemical syntheses and industrial processes due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-chlorobenzonitrile can be synthesized through several methods. One common approach involves the halogenation of benzonitrile derivatives. For instance, starting with 3-chlorobenzonitrile, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperatures to ensure selective substitution at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chlorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Amines, ethers, or other substituted benzonitriles.

    Reduction Products: Benzylamines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-Bromo-3-chlorobenzonitrile is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biology: In the development of bioactive molecules for studying enzyme inhibition and receptor binding.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chlorobenzonitrile largely depends on its application. In chemical reactions, it acts as an electrophile due to the electron-withdrawing effects of the bromine and chlorine substituents, making the nitrile carbon more susceptible to nucleophilic attack. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

  • 4-Bromo-2-chlorobenzonitrile
  • 3-Bromo-4-chlorobenzonitrile
  • 4-Bromo-3-fluorobenzonitrile

Comparison: 4-Bromo-3-chlorobenzonitrile is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound for selective syntheses .

Properties

IUPAC Name

4-bromo-3-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTKUWXYQQZSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586558
Record name 4-Bromo-3-chlorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57418-97-0
Record name 4-Bromo-3-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-chlorobenzonitrile
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Record name 4-Bromo-3-chlorobenzonitrile
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